2-Amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, methoxylating agents, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromo group can introduce various functional groups .
Scientific Research Applications
2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE can be compared with other pyranopyran derivatives that have similar structural features but different functional groups.
- Compounds such as 2-AMINO-4-(3-CHLORO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE and 2-AMINO-4-(3-FLUORO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE are structurally similar but exhibit different chemical and biological properties .
Uniqueness
The uniqueness of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H13BrN2O5 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H13BrN2O5/c1-23-13-3-2-8(4-11(13)18)14-10(6-19)17(20)25-15-12(22)5-9(7-21)24-16(14)15/h2-5,14,21H,7,20H2,1H3 |
InChI Key |
QTXQTWNYQYNRLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br |
Origin of Product |
United States |
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